![molecular formula C31H30Br2N4O2 B1668744 6-Bromo-3-[5-(4-bromo-phenyl)-1-(3-diethylamino-propionyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one CAS No. 324759-76-4](/img/structure/B1668744.png)
6-Bromo-3-[5-(4-bromo-phenyl)-1-(3-diethylamino-propionyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one
Vue d'ensemble
Description
CCT020312 is a potent and selective EIF2AK3 Activator. CCT020312 modulates the biological activity of EIF2AK3. CCT020312 sensitizes cancer cells with defective taxane-induced EIF2A phosphorylation to paclitaxel treatment. CCT020312 is a novel small molecule chemical tool for the selective activation of EIF2A-mediated translation control with utility for proof-of-concept applications in EIF2A-centered therapeutic approaches, and as a chemical starting point for pathway selective agent development. CCT020312 is potent, and EIF2AK3 selective agent and can act as a sensitizer to chemotherapy-associated stresses as elicited by taxanes.
Applications De Recherche Scientifique
Antimicrobial and Antimalarial Activities
6-Bromo-3-[5-(4-bromo-phenyl)-1-(3-diethylamino-propionyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one and its derivatives have been studied for their potential antimicrobial and antimalarial activities. These compounds have shown considerable activity in inhibiting the growth of various microbes and in combating malaria parasites. For instance, certain derivatives synthesized from similar structures have demonstrated potent antimalarial activity, surpassing even standard treatments in efficacy (Sarveswari, Vijayakumar, Siva, & Priya, 2014), (Budakoti, Bhat, Athar, & Azam, 2008).
Synthesis and Characterization
The compound has been a focus of various synthesis and characterization studies, exploring its chemical structure and properties. Techniques such as microwave synthesis, NMR, and mass spectrometry have been employed to synthesize and characterize these compounds, revealing insights into their molecular structure and potential applications in medicinal chemistry (Raval, Desai, & Desai, 2012), (Zen, Chen, & Liu, 2012).
DNA Interaction and Cytotoxicity
Studies have also delved into the interaction of derivatives of this compound with DNA, examining their potential in DNA binding and cytotoxicity against cancer cells. These investigations offer a promising outlook for the use of these compounds in cancer research and therapy (Varma, Pursuwani, Suresh, Bhatt, & Patel, 2020).
Antioxidant Properties
Derivatives of this compound have been evaluated for their antioxidant properties, which are crucial in mitigating oxidative stress related to various diseases. The antioxidant activity has been tested in different mediums, providing insights into the potential therapeutic applications of these compounds (Kumar, Fernandes, & Kumar, 2016).
Corrosion Inhibition
Interestingly, some studies have explored the use of derivatives of this compound as corrosion inhibitors. This application extends the utility of these compounds beyond the biomedical field, showcasing their versatility in industrial applications (Olasunkanmi, Obot, Kabanda, & Ebenso, 2015).
Growth Promoting Effects on Plants
Research has also been conducted on the effects of these compounds on plant growth, indicating potential agricultural benefits. These studies suggest the possibility of using such compounds to enhance crop yield and health (Hassan, Alzandi, & Hassan, 2020).
Grease Antioxidation
In the field of industrial lubrication, these compounds have been assessed for their effectiveness in improving the antioxidative properties of lubricating grease. This application highlights the compound's potential in enhancing the durability and efficiency of industrial lubricants (Hussein, Ismail, & El-Adly, 2016).
Propriétés
IUPAC Name |
6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30Br2N4O2/c1-3-36(4-2)17-16-28(38)37-27(20-10-12-22(32)13-11-20)19-26(35-37)30-29(21-8-6-5-7-9-21)24-18-23(33)14-15-25(24)34-31(30)39/h5-15,18,27H,3-4,16-17,19H2,1-2H3,(H,34,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXDKXMGESZLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30Br2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 3108148 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



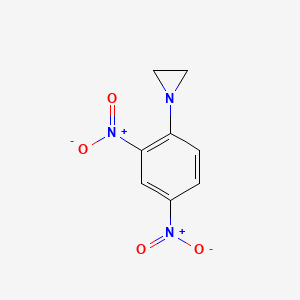
![N-(4-{[4-(methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide](/img/structure/B1668662.png)
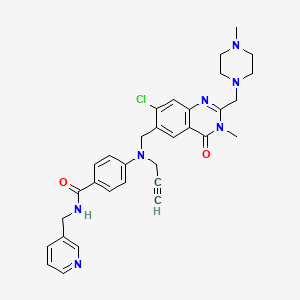
![4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B1668664.png)
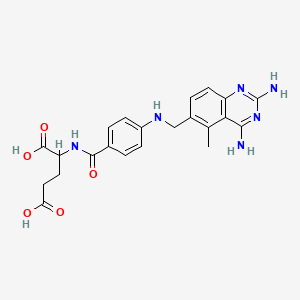
![(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1668667.png)
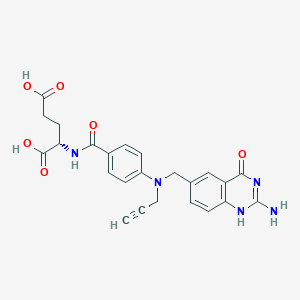
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-(trifluoromethyl)benzoyl]amino]pentanedioic acid](/img/structure/B1668670.png)
![3-Ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;perchlorate](/img/structure/B1668673.png)
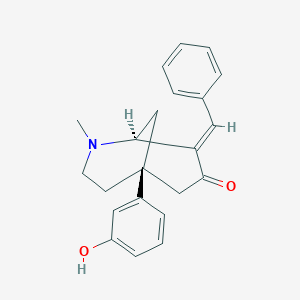
![{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1668675.png)
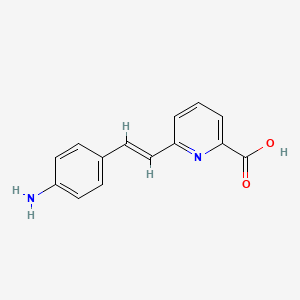
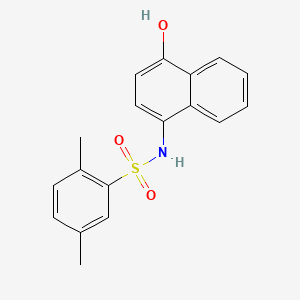
![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)